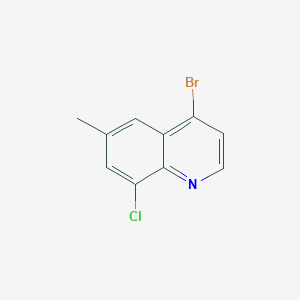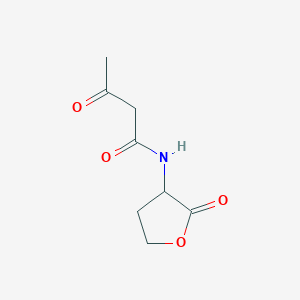
Butanamide, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-
Übersicht
Beschreibung
“Butanamide, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-” is a chemical compound with the molecular formula C8H11NO4 . It has an average mass of 185.177 Da and a monoisotopic mass of 185.068802 Da .
Molecular Structure Analysis
The molecular structure of “Butanamide, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-” consists of a butanamide group attached to a tetrahydrofuran ring . The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The butanamide group consists of a four-carbon chain with a carbonyl (C=O) and an amide (NH2) group.
Physical And Chemical Properties Analysis
“Butanamide, 3-oxo-N-(tetrahydro-2-oxo-3-furanyl)-” has a density of 1.3±0.1 g/cm3 . It has a boiling point of 504.6±50.0 °C at 760 mmHg . The compound has a molar refractivity of 44.2±0.4 cm3 . It has 5 H bond acceptors and 2 H bond donors .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Properties Research has shown that certain butanamide derivatives exhibit significant anti-inflammatory and analgesic activities, comparable to well-known anti-inflammatory drugs. For instance, a study by Fukawa et al. (1982) demonstrated the anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650), highlighting its potential as a promising anti-inflammatory and analgesic agent due to its marked anti-inflammatory activity and lower ulcerogenic action and acute toxicity compared to other agents Fukawa et al., 1982.
Neuroprotective Effects Some butanamide derivatives have been found to have neuroprotective effects. For example, studies on LY042826 and LY393615, two new Ca(2+) channel blockers, showed significant protection against ischemia-induced hippocampal damage and reduced infarct volume following cerebral artery occlusion in animal models, suggesting their potential as anti-ischemic agents Hicks et al., 2000.
Immunomodulating Activity Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a series of compounds related to butanamide, have been synthesized and evaluated for their immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential as immunomodulators Doria et al., 1991.
Metabolic Studies Research on the metabolism of related compounds, such as 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil in mice, provides insights into the pharmacokinetics and potential therapeutic applications of butanamide derivatives. These studies show that such compounds are metabolized in the liver by microsomal enzymes faster than their analogs, which could impact their pharmacological effects Fujimoto et al., 1979.
Antibacterial Activity Butanamide derivatives have also been explored for their antibacterial activity. For instance, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides showed protective effects against E. coli and other gram-negative bacterial infections in animal models, suggesting their potential as antibacterial agents Santilli et al., 1975.
Wirkmechanismus
Target of Action
It is classified as aN-acyl-amino acid , a group of compounds known to interact with various receptors and enzymes in the body.
Mode of Action
As a N-acyl-amino acid, it may interact with its targets through a variety of mechanisms, including binding to receptors or enzymes, altering their activity, and influencing downstream cellular processes .
Biochemical Pathways
Given its classification as a N-acyl-amino acid, it may be involved in a range of biochemical processes, potentially influencing amino acid metabolism, protein synthesis, and signal transduction .
Result of Action
As a N-acyl-amino acid, its effects could be diverse, depending on the specific targets it interacts with and the cellular context .
Eigenschaften
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPLICEAUNEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247019 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106983-29-3 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106983-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Oxobutanoyl)-DL-homoserine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



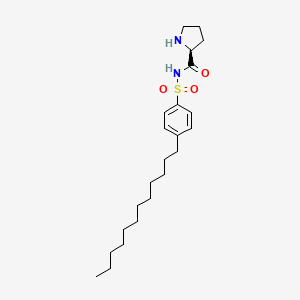
![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B3079410.png)
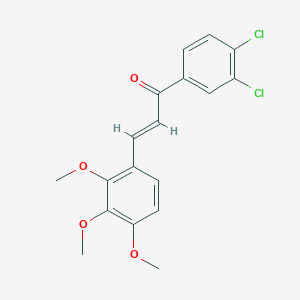



![8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3079449.png)
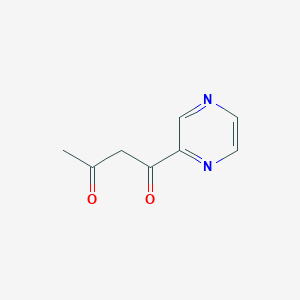
![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)
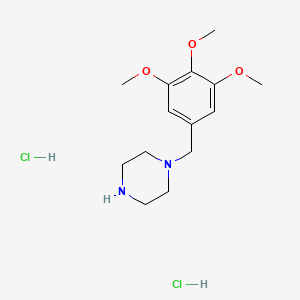

![1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene](/img/structure/B3079497.png)
